molecular formula C19H18ClN3O4S2 B2359075 N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922128-94-7

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2359075
CAS RN: 922128-94-7
M. Wt: 451.94
InChI Key: DCOXVKSGMOSFCO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazole family and is synthesized using a specific method.

Scientific Research Applications

Structure-Activity Relationships

Research on structurally similar compounds has investigated the impact of different 6,5-heterocycles on metabolic stability, aiming to reduce deacetylation and enhance in vivo efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown that modifying the benzothiazole ring with imidazopyridazine can maintain potency while minimizing metabolic deacetylation, suggesting a strategy for enhancing the drug's stability and efficacy (Stec et al., 2011).

Synthesis and Anticonvulsant Activity

Compounds incorporating a sulfonamide thiazole moiety have been synthesized for evaluation as anticonvulsant agents. Some synthesized compounds demonstrated protection against picrotoxin-induced convulsion, highlighting their potential in treating convulsive disorders (Farag et al., 2012).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of compounds with a similar structure have been explored, revealing promising results against various bacterial and fungal strains. This suggests potential applications in addressing infectious diseases (Patel & Agravat, 2007); (Chen et al., 2010).

Anticancer and Cytotoxic Activities

Research into sulfonamide derivatives has also shown cytotoxic activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. The most potent compounds have shown significant efficacy against breast and colon cancer cell lines, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2015).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-19-22-14(12-28-19)10-18(24)21-11-13-4-2-3-5-17(13)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXVKSGMOSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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